molecular formula C17H11ClFN3O2 B1241119 2-[4-(4-Chloro-2-fluorophenoxy)phenyl]pyrimidine-4-carboxamide CAS No. 361436-79-5

2-[4-(4-Chloro-2-fluorophenoxy)phenyl]pyrimidine-4-carboxamide

Cat. No.: B1241119
CAS No.: 361436-79-5
M. Wt: 343.7 g/mol
InChI Key: TVELBYZQRWPJQR-UHFFFAOYSA-N
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Description

2-[4-(4-Chloro-2-fluorophenoxy)phenyl]pyrimidine-4-carboxamide (PPPA) is a novel structural analog of the state-dependent Na+ channel blocker V102862 . It is a potent, broad-spectrum state-dependent sodium channel blocker used for treating pain states . It has a molecular formula of C17H11ClFN3O2 .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring attached to a carboxamide group and a phenyl ring, which is further attached to another phenyl ring through an ether linkage . The second phenyl ring has chlorine and fluorine substituents .


Physical and Chemical Properties Analysis

The compound has a molecular formula of C17H11ClFN3O2 and an average mass of 343.740 Da . Its monoisotopic mass is 343.052368 Da .

Scientific Research Applications

1. Role in Inhibiting NF-kappaB and AP-1 Gene Expression

Research has shown that compounds structurally related to 2-[4-(4-Chloro-2-fluorophenoxy)phenyl]pyrimidine-4-carboxamide can inhibit transcription mediated by NF-kappaB and AP-1 transcription factors. This inhibition is linked to specific substitutions on the pyrimidine ring, with some modifications improving cellular activity and oral bioavailability (Palanki et al., 2000).

2. Importance in Antitumor Drug Synthesis

This compound serves as an important intermediate in the synthesis of various antitumor drugs. It's particularly significant in the production of small molecular inhibitors targeting cancer. The synthetic process involves multiple steps, starting from a different pyrimidine derivative and proceeding through acylation and nucleophilic substitution (Gan et al., 2021).

3. Role in Kinase Inhibition for Cancer Therapy

Compounds structurally similar to this compound have been identified as potent and selective Met kinase inhibitors. These inhibitors demonstrate significant efficacy in in vivo models, leading to their advancement into clinical trials for cancer treatment (Schroeder et al., 2009).

4. Utilization as P2Y12 Antagonists

Research on pyrimidine-4-carboxamide analogs has led to the development of potent P2Y12 antagonists. These compounds have shown remarkable ex vivo potency in inhibiting platelet aggregation, highlighting their potential therapeutic application in cardiovascular diseases (Caroff et al., 2014).

5. Synthesis and Evaluation as Kinase Inhibitors

A series of 4-(2-fluorophenoxy)quinoline derivatives containing a moiety similar to this compound have been synthesized and evaluated for their anticancer activities. These compounds displayed moderate to excellent antiproliferative activity against various cancer cell lines, indicating their potential as multitargeted receptor tyrosine kinase inhibitors (Li et al., 2013).

Mechanism of Action

2-[4-(4-Chloro-2-fluorophenoxy)phenyl]pyrimidine-4-carboxamide acts as a state-dependent sodium channel blocker . It is approximately 1000 times more potent, has 2000-fold faster binding kinetics, and ≥10-fold higher levels of state dependence than other sodium channel blockers like carbamazepine (CBZ) and lamotrigine (LTG) .

Future Directions

The compound shows promise in the treatment of pain states, with a better therapeutic index than existing drugs . Future research could focus on optimizing the biophysical parameters of broad-spectrum voltage-gated Na+ channel blockers, which may lead to improved pain therapeutics .

Properties

IUPAC Name

2-[4-(4-chloro-2-fluorophenoxy)phenyl]pyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClFN3O2/c18-11-3-6-15(13(19)9-11)24-12-4-1-10(2-5-12)17-21-8-7-14(22-17)16(20)23/h1-9H,(H2,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVELBYZQRWPJQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CC(=N2)C(=O)N)OC3=C(C=C(C=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20432389
Record name 2-[4-(4-Chloro-2-fluorophenoxy)phenyl]pyrimidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

361436-79-5
Record name 2-[4-(4-Chloro-2-fluorophenoxy)phenyl]pyrimidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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